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molecular formula C9H10N4 B8522853 4-(2-methyl-pyridin-4-yl)-2H-pyrazol-3-ylamine

4-(2-methyl-pyridin-4-yl)-2H-pyrazol-3-ylamine

Cat. No. B8522853
M. Wt: 174.20 g/mol
InChI Key: FJZMPIHEKLPXJX-UHFFFAOYSA-N
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Patent
US07329662B2

Procedure details

To stirred solution of 3-dimethylamino-2-(2-methyl-pyridin-4-yl)-acrylonitrile (1.8 g, 9.61 mmol) in ethanol (18 ml) was added at room temperature hydrazine monohydrate (1.03 ml, 21.1 mmol), the reaction mixture was heated under reflux conditions for 16 h and evaporated. Purification by column chromatography on silica gel (dichloromethane/methanol/NH4OH 80:10:1) and crystallization from diethyl ether yielded 4-(2-methyl-pyridin-4-yl)-2H-pyrazol-3-ylamine (0.6 g, 36%) as an orange solid. MS (ISP) 175.1 [(M+H)+]; mp 230° C.
Name
3-dimethylamino-2-(2-methyl-pyridin-4-yl)-acrylonitrile
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.03 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[N:2](C)[CH:3]=[C:4]([C:7]1[CH:12]=[CH:11][N:10]=[C:9]([CH3:13])[CH:8]=1)[C:5]#[N:6].O.[NH2:16]N>C(O)C>[CH3:13][C:9]1[CH:8]=[C:7]([C:4]2[CH:5]=[N:6][NH:2][C:3]=2[NH2:16])[CH:12]=[CH:11][N:10]=1 |f:1.2|

Inputs

Step One
Name
3-dimethylamino-2-(2-methyl-pyridin-4-yl)-acrylonitrile
Quantity
1.8 g
Type
reactant
Smiles
CN(C=C(C#N)C1=CC(=NC=C1)C)C
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1.03 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated under reflux conditions for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography
CUSTOM
Type
CUSTOM
Details
on silica gel (dichloromethane/methanol/NH4OH 80:10:1) and crystallization from diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CC1=NC=CC(=C1)C1=C(NN=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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